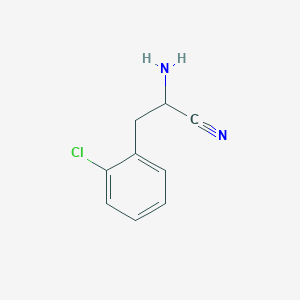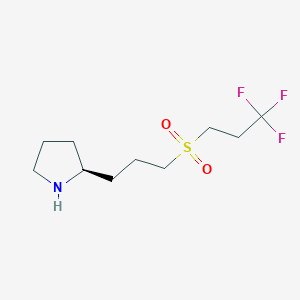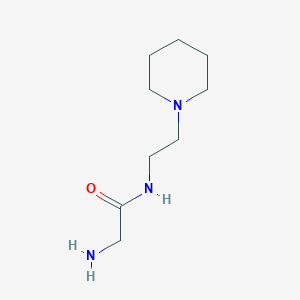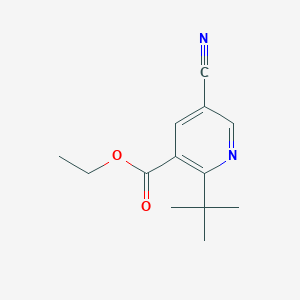
2-Amino-3-(2-chlorophenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(2-chlorophenyl)propanenitrile is an organic compound with the molecular formula C9H9ClN2. This compound is a derivative of phenylalanine, where the amino group is attached to the second carbon of the propanenitrile chain, and a chlorine atom is substituted at the ortho position of the benzene ring. It is a white to off-white solid and is primarily used in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-chlorophenyl)propanenitrile can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The reaction proceeds through a Knoevenagel condensation followed by cyclization and subsequent hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-chlorophenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-(2-chlorophenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-chlorophenyl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(2-chlorophenyl)propanoic acid: A phenylalanine derivative with similar structural features but different functional groups.
2-Amino-3-(2-bromophenyl)propanenitrile: Similar structure with a bromine atom instead of chlorine.
2-Amino-3-(2-fluorophenyl)propanenitrile: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
2-Amino-3-(2-chlorophenyl)propanenitrile is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom and nitrile group allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H9ClN2 |
|---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
2-amino-3-(2-chlorophenyl)propanenitrile |
InChI |
InChI=1S/C9H9ClN2/c10-9-4-2-1-3-7(9)5-8(12)6-11/h1-4,8H,5,12H2 |
InChI Key |
WOIRQCQVQPODJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C#N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2s,5s)-2-Amino-6-[(2r,3s,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-3,4-Dihydroxytetrahydrofuran-2-Yl]-5-(Propylamino)hexanoic Acid](/img/structure/B12988325.png)


![5-Bromoisothiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B12988344.png)
![3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12988348.png)




![4-[2-(2-Chloro-6-fluorophenyl)propan-2-yl]piperidine](/img/structure/B12988401.png)

![2-Phenyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine](/img/structure/B12988407.png)
![2-[cis-3-fluorocyclobutyl]-1H-imidazole](/img/structure/B12988419.png)
